Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a sulfonyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene carboxylate derivative, followed by the introduction of the sulfonyl hydrazine group. The final step involves the condensation of the 4-nitrophenylmethylene group with the hydrazine moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules through various pathways, potentially inhibiting or modifying their function. The sulfonyl hydrazine moiety may also play a role in its bioactivity by forming covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
Uniqueness
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
145865-81-2 |
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Molecular Formula |
C13H11N3O6S2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 3-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11N3O6S2/c1-22-13(17)12-11(6-7-23-12)24(20,21)15-14-8-9-2-4-10(5-3-9)16(18)19/h2-8,15H,1H3/b14-8+ |
InChI Key |
NRSYSRUFJWSPPF-RIYZIHGNSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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